[4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone
Description
The compound [4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone features a hybrid scaffold combining a piperazine moiety, a pyrazolidine ring, and a fluorophenyl-substituted thiazole group. The thiazole ring, a common pharmacophore, enhances metabolic stability and bioavailability, while the fluorine atom at the 4-position of the phenyl group may improve electronegativity and ligand-receptor interactions .
Properties
IUPAC Name |
[4-(2,5-dimethylphenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30FN5OS/c1-16-4-5-17(2)23(14-16)31-10-12-32(13-11-31)26(33)22-15-21(29-30-22)24-18(3)28-25(34-24)19-6-8-20(27)9-7-19/h4-9,14,21-22,29-30H,10-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMCDJZPRYIZKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3CC(NN3)C4=C(N=C(S4)C5=CC=C(C=C5)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone is a novel synthetic molecule with potential therapeutic applications. This article aims to explore its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure that integrates piperazine and thiazole moieties, which are known to confer various biological activities. The structural formula can be represented as follows:
Pharmacological Properties
Research indicates that this compound exhibits significant activity against various biological targets. The following key pharmacological effects have been documented:
- Antidepressant Activity : Compounds with similar piperazine structures have shown efficacy in treating depression by modulating serotonin and norepinephrine levels in the brain.
- Anticancer Potential : The thiazole component is linked to anticancer properties, with studies showing that derivatives can inhibit tumor growth in various cancer cell lines.
- Antimicrobial Effects : Some analogs of this compound have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Various modifications to the piperazine and thiazole rings have been tested to assess their impact on potency and selectivity.
| Modification | Activity | IC50 (µM) | Comments |
|---|---|---|---|
| 2,5-Dimethylphenyl substitution | Increased antidepressant activity | 1.5 | Enhances binding affinity to serotonin receptors |
| 4-Fluorophenyl group | Improved anticancer activity | 2.0 | Increases lipophilicity, facilitating cell membrane penetration |
| Thiazole ring modifications | Variable effects on activity | 3.0 - 10.0 | Substituents affect selectivity towards cancer cell lines |
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential of this specific molecule.
- Study on Antidepressant Effects :
-
Anticancer Activity Assessment :
- In vitro assays demonstrated that compounds structurally related to our target inhibited proliferation in human breast cancer (MCF-7) and colon cancer (HCT-116) cells with IC50 values ranging from 6.2 µM to 27.3 µM (Zhang et al., 2020) . This suggests that our compound may possess similar anticancer properties.
- Antimicrobial Studies :
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*logP values estimated using fragment-based methods (e.g., Multiwfn ).
Pharmacological Activity
- Antiproliferative Potential: Piperazine-thiazole hybrids (e.g., ) exhibit antiproliferative activity by targeting tubulin polymerization or kinase pathways. The target compound’s thiazole and fluorophenyl groups may enhance cytotoxicity compared to non-fluorinated analogues .
- Antimicrobial Activity : Pyrazoline derivatives () with benzodioxole and furan substituents show antimicrobial effects. The target compound lacks these groups, suggesting divergent biological targets.
- Kinase Inhibition : ’s compound demonstrates kinase inhibition via its pyrazolo-pyrimidine core. The target compound’s pyrazolidine ring may offer similar binding modes but with reduced steric hindrance .
Computational and Experimental Analysis
- Structural Similarity Metrics : Tanimoto coefficients (Tc) calculated using fingerprint-based methods (e.g., MACCS keys) indicate moderate similarity (Tc = 0.65–0.75) between the target compound and ’s analogue due to shared thiazole/fluorophenyl motifs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
